4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
Description
Properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12-6-9-20(10-7-12)11-8-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-5,12H,6-11H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNILSHSVKYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC2=NC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with 2-(4-methylpiperidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer properties, particularly as a kinase inhibitor.
Industry: The compound can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural Analysis
- Core Modifications: The target compound shares the quinazoline-2-thione core with CAS 688354-83-8 but replaces the 2-chlorophenethyl group with a 4-methylpiperidinyl-ethylamino chain. Compared to the bis-quinolinyl derivative (Compound 16, ), the target lacks aromatic chlorinated groups, reducing molecular weight and lipophilicity. Unlike benzofuran-fused pyrimidine Schiff bases (e.g., 8b–8e, ), the target retains a simpler quinazoline scaffold, which may limit off-target interactions.
Synthetic Approaches :
- The target compound’s synthesis likely involves nucleophilic substitution of a 4-chloroquinazoline-2-thione precursor with 2-(4-methylpiperidin-1-yl)ethylamine, analogous to methods for CAS 688354-83-8 .
- Compound 16 was synthesized via reflux in dimethylformamide (DMF), yielding 37%, while benzofuran derivatives employed Schiff base condensation.
Pharmacological and Physicochemical Properties
- Bioactivity: Quinazoline-thiones with thiophene or tetrahydrobenzo groups (e.g., ) demonstrated cytotoxicity (IC₅₀ = 2–10 µM) and anti-HIV activity, attributed to DNA intercalation or enzyme inhibition. The target compound’s piperidine side chain may modulate similar mechanisms.
Physicochemical Data :
- Melting points for quinazoline-thione derivatives range widely: 155–293°C (e.g., 293°C for Compound 16 ; 212–227°C for benzofuran derivatives ). The target compound’s melting point is unreported but expected to align with similar aliphatic-substituted analogs.
- Spectral data (e.g., ¹H NMR δ 3.26–4.24 ppm for piperidine protons ) provide benchmarks for structural validation.
Computational and Crystallographic Studies
- Software such as SHELX and ORTEP-3 have been critical in resolving quinazoline-thione crystal structures. For example, Compound 16 was characterized via X-ray diffraction, confirming its dihydropyridine-thione conformation. Similar analyses for the target compound would clarify its binding geometry.
Biological Activity
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione, often referred to as MTHQ, is a synthetic compound belonging to the quinazoline family. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MTHQ features a quinazoline backbone with a thione functional group, which is known for its diverse reactivity. The molecular formula is C₁₄H₁₈N₄S, indicating the presence of nitrogen and sulfur that contribute to its biological properties.
Research indicates that MTHQ exhibits notable antitumor and antimicrobial properties. The compound is believed to inhibit key kinases involved in cancer progression, disrupting cellular signaling pathways critical for cell proliferation and survival. These pathways include:
- EGFR (Epidermal Growth Factor Receptor)
- VEGF (Vascular Endothelial Growth Factor)
Antitumor Activity
MTHQ has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 2.09 |
| HepG2 (Liver) | 2.08 |
| A549 (Lung) | Data not available |
The compound's antitumor activity is attributed to its ability to interfere with multiple signaling pathways associated with tumor growth and metastasis .
Antimicrobial Activity
In addition to its antitumor effects, MTHQ demonstrates antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of MTHQ:
- In Vitro Studies : In vitro assays revealed that MTHQ significantly inhibits the proliferation of cancer cells through apoptosis induction.
- Kinase Inhibition Studies : Binding affinity studies suggest that MTHQ effectively targets kinases such as EGFR and VEGF RTK, which are crucial for tumor angiogenesis and growth .
- Comparative Analysis : When compared to standard chemotherapeutic agents, MTHQ exhibited comparable or superior antitumor activity in specific cancer models, highlighting its potential as a therapeutic candidate .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thermal condensation | Reflux in ethanol, 5–24 h | 60–75 | |
| Microwave irradiation | Acetonitrile, 30% power | 72–85 | |
| Metal complexation | DMF, 70–90°C, 1–5 h | 65–80 |
How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of quinazoline-thione derivatives?
Advanced Analysis:
X-ray crystallography and Hirshfeld surface analysis reveal that N–H⋯N and C–H⋯S hydrogen bonds dominate the crystal packing of quinazoline-thiones, forming 1D chains along the [100] direction . Key findings include:
- N1–H1⋯N4 interactions (2.893 Å) and C3–H3⋯S2 contacts (3.716–3.797 Å) stabilize parallel molecular arrangements .
- Hirshfeld surface contributions: C–H⋯S (36.8%), N–H⋯N (13.8%), and H⋯H (24.8%) interactions .
These interactions impact solubility and melting points, critical for formulation in biological assays.
What computational strategies (e.g., DFT, molecular docking) are used to predict the electronic structure and bioactivity of quinazoline-thione derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations optimize molecular geometries and correlate electronic properties with experimental
- HOMO-LUMO gaps : Narrow gaps (e.g., 3.5–4.0 eV) suggest high reactivity, aligning with observed anticancer activity in Pd(II)/Pt(II) complexes .
- Molecular docking : Used to predict binding affinities to targets like acetylcholinesterase (AChE) or cancer cell receptors . For example, substituents at the 4-position of quinazoline-thiones enhance hydrophobic interactions with AChE active sites .
Q. Table 2: DFT-Optimized Parameters for Select Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| Pd(II) complex | -5.2 | -1.7 | 3.5 | |
| Pt(II) complex | -5.4 | -1.6 | 3.8 |
How do structural modifications (e.g., substituent variation, metal coordination) alter the biological activity of quinazoline-thione derivatives?
Advanced SAR Analysis:
- 4-Methylpiperidinyl groups : Enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .
- Metal coordination : Pd(II) complexes exhibit higher cytotoxicity (IC₅₀ = 8.2 µM against MCF-7) than free ligands due to enhanced DNA intercalation .
- Thione-to-ketone substitution : Reduces melanogenesis inhibition (e.g., IC₅₀ increases from 1.2 µM to >10 µM) by disrupting thiol-mediated binding .
Q. Table 3: Biological Activity of Selected Derivatives
| Compound | Assay | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Pd(II) complex | MCF-7 (breast cancer) | 8.2 µM | |
| 3e (tetrahydropyrimidine-thione) | B16 melanoma (melanogenesis) | 1.2 µM | |
| Free quinazoline-thione | HIV-1 reverse transcriptase | 12.4 µM |
What experimental and computational approaches resolve discrepancies between predicted and observed biological activities?
Contradiction Analysis:
Discrepancies often arise from:
- Solvent effects : DFT models typically assume gas-phase conditions, underestimating solvation energies .
- Protein flexibility : Rigid docking may miss induced-fit binding observed in MD simulations .
Mitigation strategies : - Include implicit solvent models (e.g., COSMO) in DFT .
- Use ensemble docking with multiple receptor conformations .
What spectroscopic and chromatographic techniques are critical for characterizing quinazoline-thione derivatives?
Basic Methodology:
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.671 Å) and torsion angles .
- IR spectroscopy : Identifies C=S stretches (1189–1200 cm⁻¹) and N–H vibrations (3416 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., ethylamino protons at δ 2.5–3.0 ppm) .
How are in vitro cytotoxicity assays designed to evaluate quinazoline-thione derivatives against cancer cell lines?
Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
